Cas no 968-39-8 ((Ethoxydiphenylmethyl)benzene)

(Ethoxydiphenylmethyl)benzene structure
(Ethoxydiphenylmethyl)benzene structure
Nome del prodotto:(Ethoxydiphenylmethyl)benzene
Numero CAS:968-39-8
MF:C21H20O
MW:288.382905960083
CID:1002061

(Ethoxydiphenylmethyl)benzene Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,1'',1''''-(ethoxymethanetriyl)tribenzene
    • (Ethoxydiphenylmethyl)benzene
    • [ethoxy(diphenyl)methyl]benzene
    • ETHYLTRITYLETHER
    • 1,1′,1′′-(Ethoxymethylidyne)tris[benzene] (ACI)
    • Ether, ethyl trityl (6CI, 7CI, 8CI)
    • (Ethoxy-diphenylmethyl)benzene
    • Ethoxytriphenylmethane
    • Ethyl triphenylmethyl ether
    • Ethyl trityl ether
    • NSC 163320
    • Trityl ethyl ether
    • Inchi: 1S/C21H20O/c1-2-22-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3
    • Chiave InChI: HEXJOZGCQASJOM-UHFFFAOYSA-N
    • Sorrisi: O(C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)CC

(Ethoxydiphenylmethyl)benzene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
E892990-1g
(Ethoxydiphenylmethyl)benzene
968-39-8
1g
$ 105.00 2022-06-05
TRC
E892990-1000mg
(Ethoxydiphenylmethyl)benzene
968-39-8
1g
$133.00 2023-05-18
TRC
E892990-10g
(Ethoxydiphenylmethyl)benzene
968-39-8
10g
$ 800.00 2023-09-07
TRC
E892990-500mg
(Ethoxydiphenylmethyl)benzene
968-39-8
500mg
$75.00 2023-05-18
TRC
E892990-5g
(Ethoxydiphenylmethyl)benzene
968-39-8
5g
$557.00 2023-05-18

(Ethoxydiphenylmethyl)benzene Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ,  Dichloromethane ;  1 h, rt
Riferimento
Trityl Isocyanide as a Mechanistic Probe in Multicomponent Chemistry: Walking the Line between Ugi- and Strecker-type Reactions
Cioc, Razvan C.; Preschel, Hans D.; van der Heijden, Gydo; Ruijter, Eelco ; Orru, Romano V. A., Chemistry - A European Journal, 2016, 22(23), 7837-7842

Synthetic Routes 2

Condizioni di reazione
Riferimento
Novel synthesis of some mixed arylmethylalkyl ethers
Rutherford, Kenneth G.; Mamer, O. A.; Prokipcak, Joseph M.; Jobin, R. A., Canadian Journal of Chemistry, 1966, 44(19), 2337-9

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Oxygen Solvents: tert-Butylbenzene
1.2 Reagents: Sodium ethoxide
Riferimento
Single electron transfer initiated thermal reactions of arylmethyl halides. Part 14. The reaction of triphenylmethyl halides with tributylphosphine and tributylamine in apolar solvents
Huszthy, Peter; Izso Gergacz, Gyongyi; Lempert, Karoly; Kajtar-Peredy, Maria; Gyor, Miklos; et al, Journal of the Chemical Society, 1989, (1989), 1513-20

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ;  12 h, 50 °C
Riferimento
A Self-Assembled Cage with Endohedral Acid Groups both Catalyzes Substitution Reactions and Controls Their Molecularity
Bogie, Paul M.; Holloway, Lauren R.; Ngai, Courtney; Miller, Tabitha F.; Grewal, Divine K.; et al, Chemistry - A European Journal, 2019, 25(43), 10232-10238

Synthetic Routes 5

Condizioni di reazione
1.1 Solvents: 1,2-Dichloroethane
Riferimento
Regioselective N- or O-tritylation of 2(1H)-pyridone - (triphenylmethyl)pyridones as tritylation agents
Effenberger, Franz; Brodt, Werner; Zinczuk, Juan, Chemische Berichte, 1983, 116(9), 3011-26

Synthetic Routes 6

Condizioni di reazione
1.1 Catalysts: Ceric ammonium nitrate Solvents: Ethanol
Riferimento
Catalytic and efficient cleavage of allylic and tertiary benzylic ethers and esters with Ce(IV)
Iranpoor, Nasser; Mottaghinejad, Enayatolah, Tetrahedron, 1994, 50(24), 7299-306

Synthetic Routes 7

Condizioni di reazione
Riferimento
Single-electron-transfer-initiated thermal reactions of arylmethyl halides. Part 15. The reaction of triphenylmethyl bromide with potassium O-ethyl dithiocarbonate (Potassium xanthate) in benzene and cumene. A note of caution on the application of the radical trap dicyclohexylphosphine as a probe for electron-transfer-initiated reactions of triphenylmethyl halides
Huszthy, Peter; Izso Gergacz, Gyongyi; Lempert, Karoly; Gyor, Miklos; Rockenbauer, Antal, Journal of the Chemical Society, 1990, (1990), 2009-15

Synthetic Routes 8

Condizioni di reazione
1.1 Catalysts: Trimethylsilyl triflate
Riferimento
Trimethysilyl triflate in organic synthesis. Part 11
Noyori, R.; Murata, S.; Suzuki, M., Tetrahedron, 1981, 37(23), 3899-910

Synthetic Routes 9

Condizioni di reazione
1.1 7 h, 150 °C
Riferimento
New Reaction of Organic Monohalides with Orthoformates
Gazizov, M. B.; Ibragimov, Sh. N.; Khamidullina, O. D.; Karimova, R. F.; Pudovik, M. A.; et al, Russian Journal of General Chemistry, 2005, 75(8), 1325-1326

Synthetic Routes 10

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ;  rt; rt → 78 °C; 30 min, 78 °C
Riferimento
Microwave assisted transformation of compounds capable of internal reorientation
Bednarz, Szczepan; Bogdal, Dariusz, Proceedings of the International Electronic Conference on Synthetic Organic Chemistry, 2007, (2007),

Synthetic Routes 11

Condizioni di reazione
Riferimento
The rates of alcoholysis of triarylmethyl chlorides
Nixon, A. C.; Branch, G. E. K., Journal of the American Chemical Society, 1936, 58, 492-8

Synthetic Routes 12

Condizioni di reazione
1.1 Catalysts: Trimethylsilyl triflate
Riferimento
Trialkylsilyl triflates in organic synthesis. Part 10. A facile procedure for O-tritylation
Murata, S.; Noyori, R., Tetrahedron Letters, 1981, 22(22), 2107-8

Synthetic Routes 13

Condizioni di reazione
Riferimento
Triaryl methane derivatives as antiproliferative agents
Al-Qawasmeh, Raed A.; Lee, Yoon; Cao, Ming-Yu; Gu, Xiaoping; Vassilakos, Aikaterini; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(2), 347-350

Synthetic Routes 14

Condizioni di reazione
Riferimento
A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides, and acids
Johnstone, Robert A. W.; Rose, Malcolm E., Tetrahedron, 1979, 35(18), 2169-73

Synthetic Routes 15

Condizioni di reazione
1.1 Solvents: Ethanol ;  4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Tetrazoles: XLIV. Synthesis and chemical properties of 5-substituted 2-triphenylmethyltetrazoles
Myznikov, L. V.; Artamonova, T. V.; Bel'skii, V. K.; Stash, A. I.; Skvortsov, N. K.; et al, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(9), 1360-1369

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Ethanol
1.2 Solvents: Methanol
Riferimento
Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers
Maltese, M., Journal of Organic Chemistry, 2001, 66(23), 7615-7625

Synthetic Routes 17

Condizioni di reazione
Riferimento
Synthesis of dialkyl ethers by substitution
Tsukamoto, M.; Kitamura, M., Science of Synthesis, 2008, 37, 47-97

Synthetic Routes 18

Condizioni di reazione
Riferimento
Esters of tertiary alcohols
, Japan, , ,

Synthetic Routes 19

Condizioni di reazione
Riferimento
Interaction of tetraalkoxysilanes with stable carbonium ions
Kursanov, D. N.; Parnes, Z. N.; Kolomnikova, G. D.; Tyulyaev, I. I., Izvestiya Akademii Nauk SSSR, 1972, (1972), 678-80

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  24 h, rt
Riferimento
Iodine-catalyzed disproportionation of aryl-substituted ethers under solvent-free reaction conditions
Jereb, Marjan; Vrazic, Dejan, Organic & Biomolecular Chemistry, 2013, 11(12), 1978-1999

(Ethoxydiphenylmethyl)benzene Raw materials

(Ethoxydiphenylmethyl)benzene Preparation Products

(Ethoxydiphenylmethyl)benzene Letteratura correlata

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